molecular formula C15H19N3O B12895679 N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine CAS No. 90185-74-3

N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine

Cat. No.: B12895679
CAS No.: 90185-74-3
M. Wt: 257.33 g/mol
InChI Key: DULQYCKLQZSKLD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a phenyl group and a dimethylaminoethoxy side chain, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.

    Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethylaminoethoxy Side Chain: This step involves the reaction of the pyrimidine derivative with 2-chloro-N,N-dimethylethanamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-phenoxy-2-phenylethanamine
  • N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine
  • N,N-Dimethyl-2-[(2-methyl-1H-benzimidazol-1-yl)oxy]ethanamine

Uniqueness

N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)oxy)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the dimethylaminoethoxy side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90185-74-3

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N,N-dimethyl-2-(6-methyl-2-phenylpyrimidin-4-yl)oxyethanamine

InChI

InChI=1S/C15H19N3O/c1-12-11-14(19-10-9-18(2)3)17-15(16-12)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3

InChI Key

DULQYCKLQZSKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)OCCN(C)C

Origin of Product

United States

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